molecular formula C28H27ClN4O4 B2785939 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide CAS No. 1242880-75-6

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No. B2785939
M. Wt: 519
InChI Key: TYOWHPBQLZJBPB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a quinazolinone, and a benzyl group. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the benzyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility in different solvents .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in medicine or materials science. Additionally, studies could be conducted to optimize its synthesis and characterize its physical and chemical properties .

properties

CAS RN

1242880-75-6

Product Name

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Molecular Formula

C28H27ClN4O4

Molecular Weight

519

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C28H27ClN4O4/c29-21-15-13-20(14-16-21)18-30-26(35)19-33-24-11-5-4-10-23(24)27(36)32(28(33)37)17-7-6-12-25(34)31-22-8-2-1-3-9-22/h1-5,8-11,13-16H,6-7,12,17-19H2,(H,30,35)(H,31,34)

InChI Key

TYOWHPBQLZJBPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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